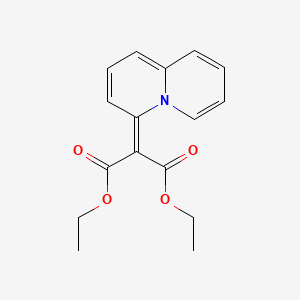
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of malonic acid and is often used in various chemical reactions and industrial applications. The compound’s structure includes a quinolizinylidene group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester typically involves the use of malonic acid derivatives. One common method is the Horner-Wadsworth-Emmons olefination, which allows for the formation of the quinolizinylidene group through a tandem olefination/cyclization process . This method is favored for its efficiency and ability to introduce various functional groups into the compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is scalable and cost-effective, making it suitable for large-scale production. The use of fermentation of glucose has also been explored as an alternative method .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester involves its interaction with various molecular targets and pathways. The quinolizinylidene group plays a crucial role in its reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the quinolizinylidene group.
Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester derivative of malonic acid, used in similar applications.
Uniqueness
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is unique due to the presence of the quinolizinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and functionality .
Properties
CAS No. |
59310-47-3 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 2-quinolizin-4-ylidenepropanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)14(16(19)21-4-2)13-10-7-9-12-8-5-6-11-17(12)13/h5-11H,3-4H2,1-2H3 |
InChI Key |
WZADKKPLHARKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C=CC=C2N1C=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















